2-(Boc-amino)hexanoic Acid
Overview
Description
2-(Boc-amino)hexanoic Acid, also known as N-(tert-butoxycarbonyl)norleucine, is a compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . It is commonly used in organic synthesis, particularly in the protection of amine groups due to its tert-butoxycarbonyl (Boc) group .
Mechanism of Action
Target of Action
It is known to be a derivative of lysine , an essential amino acid involved in protein synthesis and various metabolic processes.
Mode of Action
It is known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis, where the Boc group serves as a protective group for the amino group, preventing unwanted side reactions .
Biochemical Pathways
As a derivative of lysine, it may be involved in the same biochemical pathways as lysine, such as protein synthesis and metabolism .
Result of Action
As a derivative of lysine, it may have similar effects as lysine, which is involved in protein synthesis and various metabolic processes .
Action Environment
It is known that the compound is a solid at room temperature , suggesting that it may be stable under normal storage conditions.
Biochemical Analysis
Biochemical Properties
The 2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid is known to participate in the synthesis of dipeptides . The compound interacts with enzymes and other biomolecules during this process . For instance, it has been found that a distinctive coupling reagent, N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, enhances amide formation in the Boc-protected amino acids without the addition of a base .
Cellular Effects
Given its role in peptide synthesis, it can be inferred that it may influence protein production and function within cells .
Molecular Mechanism
The molecular mechanism of 2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid primarily involves its role as a protecting group in peptide synthesis . The Boc group protects the amine functional group during synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, allowing the amine to participate in subsequent reactions .
Temporal Effects in Laboratory Settings
The temporal effects of 2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid in laboratory settings are largely dependent on the specific experimental conditions. For instance, in peptide synthesis, the Boc group can be removed within 10 minutes under certain conditions .
Metabolic Pathways
Given its role in peptide synthesis, it is likely to be involved in protein metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}hexanoic acid typically involves the protection of the amine group of norleucine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)hexanoic Acid primarily undergoes reactions involving the Boc protecting group. These include:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like aluminum chloride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, dichloromethane, methanol.
Substitution: Aluminum chloride, trimethylsilyl iodide.
Major Products Formed
The major product formed from the deprotection reaction is norleucine, which can then be used in further synthetic applications .
Scientific Research Applications
2-(Boc-amino)hexanoic Acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid: Another Boc-protected amino acid used in similar applications.
Boc-Arg(Boc)2-OH: A Boc-protected arginine derivative used in peptide synthesis.
Uniqueness
2-(Boc-amino)hexanoic Acid is unique due to its specific structure and the presence of the norleucine backbone, which provides distinct properties in peptide synthesis and other applications .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOCIQJXEKFHJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6404-28-0, 125342-48-5 | |
Record name | NSC334315 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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